N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379661
InChI: InChI=1S/C20H23Cl2NO4S/c1-13(2)9-20(24)23(15-7-8-28(25,26)12-15)11-16-4-6-19(27-16)17-10-14(21)3-5-18(17)22/h3-6,10,13,15H,7-9,11-12H2,1-2H3
SMILES:
Molecular Formula: C20H23Cl2NO4S
Molecular Weight: 444.4 g/mol

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide

CAS No.:

Cat. No.: VC16379661

Molecular Formula: C20H23Cl2NO4S

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide -

Specification

Molecular Formula C20H23Cl2NO4S
Molecular Weight 444.4 g/mol
IUPAC Name N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide
Standard InChI InChI=1S/C20H23Cl2NO4S/c1-13(2)9-20(24)23(15-7-8-28(25,26)12-15)11-16-4-6-19(27-16)17-10-14(21)3-5-18(17)22/h3-6,10,13,15H,7-9,11-12H2,1-2H3
Standard InChI Key BJTZIHVILZJQAB-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3

Introduction

Chemical Formula:

C18_{18}H19_{19}Cl2_{2}NO4_{4}S

Molecular Weight:

Approximately 416.32 g/mol.

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions:

  • Formation of the furan derivative:

    • The furan ring is functionalized with a 2,5-dichlorophenyl group through electrophilic substitution or cross-coupling reactions.

  • Introduction of the tetrahydrothiophene sulfone:

    • A tetrahydrothiophene precursor undergoes oxidation to form the sulfone group (using agents like hydrogen peroxide or m-chloroperbenzoic acid).

  • Amide Bond Formation:

    • The furan derivative reacts with an appropriate amine (e.g., 3-methylbutanoyl chloride or its equivalent) to form the final amide bond.

Analytical Characterization

The characterization of such compounds typically involves:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra confirm the chemical shifts corresponding to furan, phenyl, and amide groups.

  • Mass Spectrometry (MS):

    • Molecular ion peaks validate the molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for C=O stretching (amide), S=O stretching (sulfone), and aromatic C-H vibrations are expected.

  • X-ray Crystallography:

    • Provides precise structural information, including bond lengths and angles.

Medicinal Chemistry

  • Anti-inflammatory Agents:

    • Compounds with furan and sulfone groups have demonstrated activity against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer Potential:

    • Structural analogs with dichlorophenyl groups have shown cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Antimicrobial Activity:

    • Chlorinated aromatic compounds often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial membranes.

Material Science

  • The compound’s polar and nonpolar regions may allow it to act as a surfactant or stabilizer in emulsions.

  • It could serve as a precursor for polymers with specific electronic or optical properties.

Research Outlook

While no direct studies on this exact compound were identified in the provided sources, its structural components suggest significant potential for biological activity and industrial applications. Further research could focus on:

  • Biological Testing:

    • Screening for enzyme inhibition or cytotoxicity.

  • Computational Studies:

    • Molecular docking to predict binding affinities with biological targets like enzymes or receptors.

  • Material Applications:

    • Exploring its properties in polymer science or as a stabilizing agent in formulations.

This compound represents an exciting avenue for future investigations in both medicinal chemistry and materials science due to its unique structural features and versatile functional groups.

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